dl-Alanyl-dl-leucina

Descripción general

Descripción

Dl-Alanyl-dl-leucine (Aldl) is an amino acid dipeptide consisting of two amino acids, alanine and leucine, linked together by a peptide bond. It is a naturally occurring peptide found in some plant proteins and is used in the laboratory for a variety of applications. Aldl is a versatile molecule with a wide range of uses in biochemistry, biotechnology, and pharmaceutical research.

Aplicaciones Científicas De Investigación

Mejora de la Producción Bioquímica

dl-Alanyl-dl-leucina: juega un papel importante en la síntesis de compuestos bioquímicos. Por ejemplo, en la bacteria Bacillus licheniformis, la síntesis de L/D-alanina y D-alanyl-D-alanina es crucial para el crecimiento celular y la producción de bioquímicos como el ácido poli-γ-glutámico (γ-PGA), la lichenisina, la pulcherrimina y la nattokinasa . La mejora de la síntesis de estos compuestos puede conducir a mayores rendimientos de productos bioquímicos valiosos.

Investigación Farmacéutica

En la investigación farmacéutica, This compound se está explorando por su potencial en el desarrollo de fármacos. La participación del compuesto en la vía de síntesis de la pared celular bacteriana lo convierte en un objetivo para los fármacos antibacterianos. Los inhibidores que afectan la síntesis de D-alanyl-D-alanina, por ejemplo, pueden prevenir el crecimiento bacteriano y se consideran pistas prometedoras para nuevos agentes antimicrobianos .

Química Orgánica

En el campo de la química orgánica, This compound se utiliza para estudiar la estereoquímica y la enantioseparación. Sirve como un compuesto modelo para comprender la notación D y L, que es crucial para la síntesis y el análisis de moléculas quirales . Este conocimiento se aplica en la síntesis de diversos compuestos orgánicos, incluidos productos farmacéuticos y agroquímicos.

Investigación Médica

This compound: es importante en la investigación médica, particularmente en la comprensión del metabolismo bacteriano y la producción de metabolitos secundarios. El catabolismo de la leucina, por ejemplo, puede conducir a la producción de compuestos con relevancia industrial, como biocombustibles, biopolímeros y compuestos con actividad antimicrobiana .

Aplicaciones Industriales

En entornos industriales, This compound se utiliza como reactivo en la síntesis de aminoácidos y péptidos. Es un componente en la producción de reactivos bioquímicos y tiene aplicaciones en la industria alimentaria, la biotecnología y la ciencia de los materiales . Su papel en la síntesis de dipéptidos y tripéptidos es particularmente valioso para la producción de potenciadores del sabor y edulcorantes.

Safety and Hazards

In case of accidental release, avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

“dl-Alanyl-dl-leucine” is currently used for research and development purposes . A related compound, N-acetyl-l-leucine, is being studied for its potential in treating several disorders with unmet medical needs, including cerebellar ataxia, cognition and mobility in the elderly, lysosomal storage disorders, migraine, and restless legs syndrome .

Mecanismo De Acción

Target of Action

The primary target of dl-Alanyl-dl-leucine is the L-type amino acid transporter (LAT1) . LAT1 is responsible for the uptake of leucine into cells . Acetylation of leucine switches its uptake into cells from lat1 to organic anion transporters (oat1 and oat3) and the monocarboxylate transporter type 1 (mct1) .

Mode of Action

dl-Alanyl-dl-leucine interacts with its targets by switching the uptake of leucine into cells from LAT1 to OAT1, OAT3, and MCT1 . This switch is facilitated by the acetylation of leucine . The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for uptake and distribution of N-acetyl-l-leucine .

Biochemical Pathways

The catabolism of leucine, a component of dl-Alanyl-dl-leucine, is widely spread among bacteria and has been thoroughly studied . Its pathway is comprised of multiple reactions and converges with other catabolic routes, generating acetoacetate and acetyl-CoA as its final products . The initial three steps are conserved in most bacteria, constituting the first steps of the branched-chain amino acids catabolic pathway .

Pharmacokinetics

The pharmacokinetics of the enantiomers of N-acetyl-leucine, a compound related to dl-Alanyl-dl-leucine, have been studied . The results suggest that during chronic administration of the racemate, the D-enantiomer would accumulate, which could have negative effects . The enantiomers of N-acetyl-leucine exhibit large, unexpected differences in pharmacokinetics due to both unique handling and/or inhibition of uptake and metabolism of the L-enantiomer by the D-enantiomer .

Result of Action

The result of the action of dl-Alanyl-dl-leucine is the bypassing of LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells such as mTOR . This is achieved through the MCT1-mediated uptake of N-acetyl-l-leucine as a prodrug of leucine .

Action Environment

The action, efficacy, and stability of dl-Alanyl-dl-leucine can be influenced by various environmental factors. For instance, the compound’s interaction with transporters in the cell membrane can be affected by the presence of other compounds . Additionally, the compound’s stability may be influenced by storage conditions .

Análisis Bioquímico

Biochemical Properties

dl-Alanyl-dl-leucine is involved in many biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, contributing to the compound’s diverse roles in biochemical processes .

Cellular Effects

dl-Alanyl-dl-leucine has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of dl-Alanyl-dl-leucine is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

dl-Alanyl-dl-leucine is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it can affect metabolic flux or metabolite levels .

Transport and Distribution

dl-Alanyl-dl-leucine is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and it can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of dl-Alanyl-dl-leucine and its effects on its activity or function are complex. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

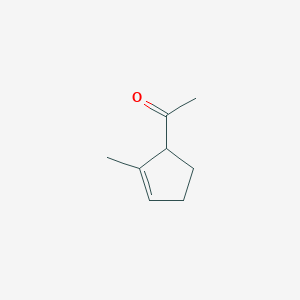

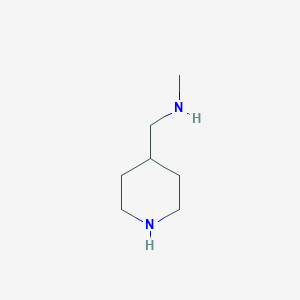

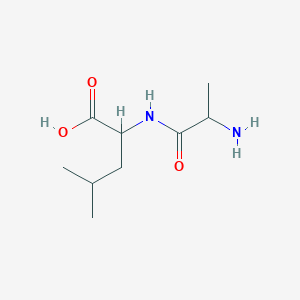

2-(2-aminopropanoylamino)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIKFPRVLJLMER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936873 | |

| Record name | N-(2-Amino-1-hydroxypropylidene)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1999-42-4, 1638-60-4, 3303-34-2 | |

| Record name | DL-Alanyl-DL-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1999-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC89666 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1999-42-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89609 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxypropylidene)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Propylamino)propyl]benzene-1,2-diol](/img/structure/B154753.png)